molecular formula C17H17NO3 B056720 Ethyl (2-amino-3-benzoylphenyl)acetate CAS No. 61941-57-9

Ethyl (2-amino-3-benzoylphenyl)acetate

Cat. No. B056720
Key on ui cas rn: 61941-57-9
M. Wt: 283.32 g/mol
InChI Key: XQGLNUVQVKZRRR-UHFFFAOYSA-N
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Patent
US04568695

Procedure details

A solution of 2.5 g (0.009 mole) of (2-amino-3-benzoylphenyl)acetic acid, sodium salt in 25 ml of dry dimethylformamide was treated with 5 g of ethyl iodide (0.035 mole) and stirred with a magnetic stirrer at room temperature for 2 hours. The reaction mixture was then added to water and extracted several times with ethyl ether. The ether extracts, after being washed with water, were dried over sodium sulfate and stripped under vacuum to leave a yellow solid residue. This residue was recrystallized from absolute ethyl alcohol to give 1.7 g (61%) of the titled compound as yellow needles, m.p. 77°-78° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:16][C:17]([OH:19])=[O:18].[Na].[CH2:21](I)[CH3:22].O>CN(C)C=O>[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:16][C:17]([O:19][CH2:21][CH3:22])=[O:18] |^1:19|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)I
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred with a magnetic stirrer at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl ether
WASH
Type
WASH
Details
after being washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid residue
CUSTOM
Type
CUSTOM
Details
This residue was recrystallized from absolute ethyl alcohol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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